molecular formula C9H6ClNO2 B15248627 8-Chloroisoquinoline-1,3(2H,4H)-dione

8-Chloroisoquinoline-1,3(2H,4H)-dione

Cat. No.: B15248627
M. Wt: 195.60 g/mol
InChI Key: RUMKNVLZVUGBOZ-UHFFFAOYSA-N
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Description

8-Chloroisoquinoline-1,3(2H,4H)-dione is a heterocyclic compound that features a chlorine atom attached to the isoquinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloroisoquinoline-1,3(2H,4H)-dione typically involves the chlorination of isoquinoline derivatives. One common method involves the reaction of isoquinoline with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

8-Chloroisoquinoline-1,3(2H,4H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of reduced isoquinoline derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used to replace the chlorine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline-1,3-dione derivatives, while substitution reactions can produce a variety of functionalized isoquinoline compounds.

Scientific Research Applications

8-Chloroisoquinoline-1,3(2H,4H)-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 8-Chloroisoquinoline-1,3(2H,4H)-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved can vary and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline-1,3(2H,4H)-dione: Lacks the chlorine atom but shares the core structure.

    8-Bromoisoquinoline-1,3(2H,4H)-dione: Similar structure with a bromine atom instead of chlorine.

    8-Fluoroisoquinoline-1,3(2H,4H)-dione: Contains a fluorine atom in place of chlorine.

Uniqueness

8-Chloroisoquinoline-1,3(2H,4H)-dione is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic and research applications.

Properties

Molecular Formula

C9H6ClNO2

Molecular Weight

195.60 g/mol

IUPAC Name

8-chloro-4H-isoquinoline-1,3-dione

InChI

InChI=1S/C9H6ClNO2/c10-6-3-1-2-5-4-7(12)11-9(13)8(5)6/h1-3H,4H2,(H,11,12,13)

InChI Key

RUMKNVLZVUGBOZ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=CC=C2)Cl)C(=O)NC1=O

Origin of Product

United States

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